molecular formula C20H18N4O3 B11178422 Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Cat. No.: B11178422
M. Wt: 362.4 g/mol
InChI Key: JTRKMUHJDBYEMP-UHFFFAOYSA-N
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Description

Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of 2-ethylphenylhydrazine with ethyl acetoacetate can form an intermediate, which then undergoes cyclization with formamide to yield the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is an enzyme that plays a critical role in the regulation of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Uniqueness

Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is unique due to its specific structural features that allow it to effectively inhibit CDK2. Compared to other similar compounds, it has shown superior cytotoxic activities against various cancer cell lines, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 11-(2-ethylphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate

InChI

InChI=1S/C20H18N4O3/c1-4-13-7-5-6-8-15(13)23-10-9-16-14(19(23)25)11-21-18-17(20(26)27-3)12(2)22-24(16)18/h5-11H,4H2,1-3H3

InChI Key

JTRKMUHJDBYEMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C(=O)OC

Origin of Product

United States

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